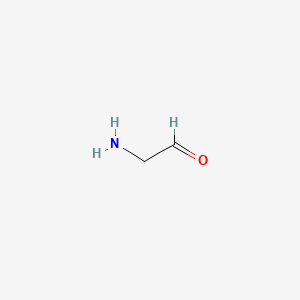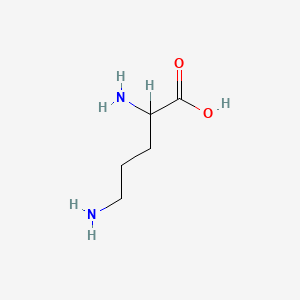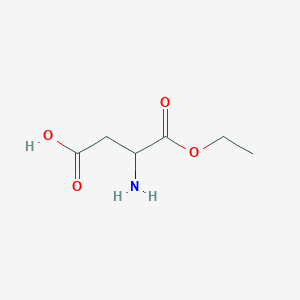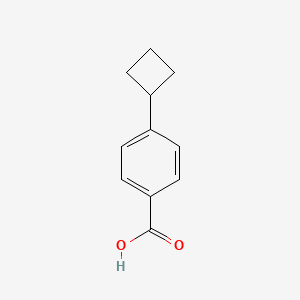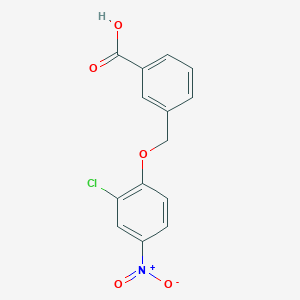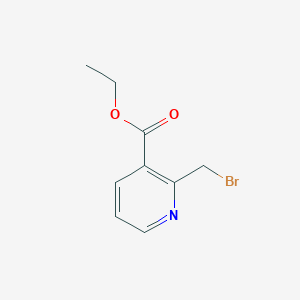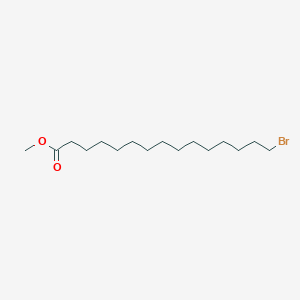
Methyl-15-brompentadecansäuremethylester
Übersicht
Beschreibung
Methyl 15-bromopentadecanoate is a chemical compound with the molecular formula C16H31BrO2 . It is used in various scientific and industrial applications .
Synthesis Analysis
Methyl 15-bromopentadecanoate can be synthesized through the electrolysis of ω-bromocarboxylic acids and half-esters . In one study, it was successfully prepared in this way with a yield of 37% .Molecular Structure Analysis
The molecular structure of Methyl 15-bromopentadecanoate is represented by the formula C16H31BrO2 . Its exact mass is 334.15074 g/mol .Chemical Reactions Analysis
The chemical reactions involving Methyl 15-bromopentadecanoate are complex and can yield different products depending on the conditions . For instance, other reactions producing methyl 16-bromohexadecanoate and methyl 14-bromotetradecanoate gave low yields (6–18%) and difficulties in purification of products .Physical And Chemical Properties Analysis
Methyl 15-bromopentadecanoate has a molecular weight of 335.32 g/mol . It has 0 hydrogen bond donors and 2 hydrogen bond acceptors . It has 15 rotatable bonds . Its exact mass and monoisotopic mass are 334.15074 g/mol . Its topological polar surface area is 26.3 Ų .Wissenschaftliche Forschungsanwendungen
Methyl-15-brompentadecansäuremethylester ist ein bromierter Fettsäureester, der in verschiedenen wissenschaftlichen Forschungsanwendungen eingesetzt werden kann. Nachfolgend finden Sie sechs einzigartige Anwendungen, die jeweils mit einem detaillierten Abschnitt versehen sind:
Synthese von makrocyclischen Moschusverbindungen
Diese Verbindung dient als Schlüsselzwischenprodukt bei der Synthese von makrocyclischen Moschusverbindungen wie Exaltolid und Exalton, die in der Duftstoffindustrie wegen ihres moschusartigen Geruchs wertvoll sind .
Visualisierungen der Molekülsimulation
Es wird in Molekülsimulationsprogrammen wie Amber, GROMACS, Avogadro, Pymol, Chimera, Blender und VMD verwendet, um detaillierte Visualisierungen zu erstellen, die das Verständnis von Molekülstrukturen und -interaktionen unterstützen .
Medizinische Chemie
Bromierte Fettsäureester werden in der medizinischen Chemie häufig zur Synthese von medizinisch wichtigen heterocyclischen Verbindungen verwendet, die Anwendungen als Desinfektionsmittel, Korrosionsinhibitoren, Antioxidantien und in der Copolymersynthese haben .
Arzneimittelforschung
Der Methylierungseffekt ist in der Arzneimittelforschung und -entwicklung von Bedeutung. Methylgruppen können zu tiefgreifenden Veränderungen der pharmakodynamischen oder pharmakokinetischen Eigenschaften von Arzneimitteln führen .
Epigenetische Forschung
Methylgruppen spielen eine entscheidende Rolle in der epigenetischen Forschung. Sie sind an der DNA-Methylierung und der Histonmodifikationsdetektion beteiligt, die Schlüsselbereiche der Forschung zum Verständnis der Genexpressionsregulation sind .
Safety and Hazards
Eigenschaften
IUPAC Name |
methyl 15-bromopentadecanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H31BrO2/c1-19-16(18)14-12-10-8-6-4-2-3-5-7-9-11-13-15-17/h2-15H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVQSDPDEVQSPMW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCCCCCCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H31BrO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90339159 | |
| Record name | Methyl 15-bromopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
41240-56-6 | |
| Record name | Methyl 15-bromopentadecanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90339159 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



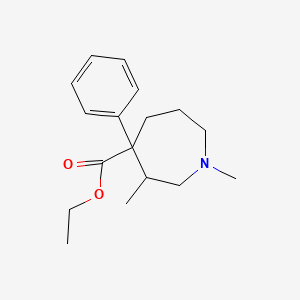
![8-Methyl-1-oxaspiro[4.5]decan-2-one](/img/structure/B1595653.png)
